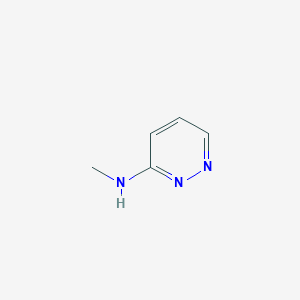

N-methylpyridazin-3-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

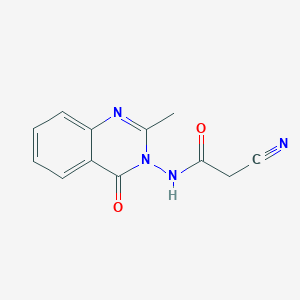

N-methylpyridazin-3-amine is a useful research compound. Its molecular formula is C5H7N3 and its molecular weight is 109.132. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Catalysis and Synthesis

N-methylpyridazin-3-amine has applications in homogeneous catalysis, particularly in the synthesis of N-substituted nicotinamide related compounds. This process involves palladium-catalysed aminocarbonylation of nitrogen-containing iodo-heteroaromatics, allowing for the creation of biologically significant compounds (Takács, Jakab, Petz, & Kollár, 2007).

Photochemical Reactions

It is also used in photochemical reactions to produce N-substituted pyrroles from pyridazine N-oxides. This process involves irradiating a mixture of pyridazine N-oxide and primary amine, leading to the formation of corresponding N-substituted pyrroles (Tsuchiya, Arai, & Igeta, 1973).

Polymer Science

In the field of polymer science, this compound is involved in the study of gel inhibitor assisted dissolution of polyaniline. This involves using secondary amines to inhibit gel formation in solutions of polyaniline, enhancing solubility and reducing solution viscosity (Yang & Mattes, 1999).

Green Chemistry

This compound plays a role in green chemistry, particularly in the expedient synthesis of N-methyl- and N-alkylamines via reductive amination. This process uses earth-abundant metal-based catalysts for the synthesis of life-science molecules and other chemicals (Senthamarai et al., 2018).

Electrophilic Amination

Electrophilic amination of carbanions using N-carboxamido oxaziridines is another application. This process involves the preparation of 3-aryl-N-carboxamido oxaziridines, used for electrophilic amination of carbanions, which is crucial in synthesizing various compounds (Armstrong, Atkin, & Swallow, 2000).

Mecanismo De Acción

Mode of Action

It is known that pyridazinone derivatives, which include n-methylpyridazin-3-amine, have a broad spectrum of pharmacological activities . The specific interactions between this compound and its targets, as well as the resulting changes, require further investigation.

Biochemical Pathways

Pyridazinone derivatives have been found to exhibit a wide range of pharmacological activities, suggesting that they may interact with multiple biochemical pathways .

Result of Action

Given the broad spectrum of activities associated with pyridazinone derivatives, the effects are likely to be diverse and dependent on the specific cellular context .

Análisis Bioquímico

Biochemical Properties

It is known that pyridazine derivatives, such as N-methylpyridazin-3-amine, are characterized by weak basicity, a high dipole moment, and robust, dual hydrogen-bonding capacity . These properties can be important in drug-target interactions, suggesting that this compound may interact with various enzymes, proteins, and other biomolecules in biochemical reactions .

Cellular Effects

Based on its structural similarity to other pyridazine derivatives, it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Given its structural similarity to other pyridazine derivatives, it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

Pyridazine derivatives are known to have unique physicochemical properties that can contribute to their involvement in various metabolic pathways .

Propiedades

IUPAC Name |

N-methylpyridazin-3-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3/c1-6-5-3-2-4-7-8-5/h2-4H,1H3,(H,6,8) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWLUCQHODWVRCF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NN=CC=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

109.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2483010.png)

![1-Isopropyl-5-[(2-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-3-amine](/img/structure/B2483015.png)

![2-(3,4-dimethylphenyl)-3-(ethylthio)-N-(2-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2483017.png)

![N-(3-acetamidophenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2483018.png)

![[4-amino-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid](/img/no-structure.png)

![1-(benzo[d][1,3]dioxol-5-yl)-3-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea](/img/structure/B2483020.png)

![Methyl 3-(5-chlorothiophene-2-carboxamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2483022.png)

![N-(1-cyano-1-cyclopropylethyl)-2-[(3,5-difluoro-4-methoxyphenyl)amino]acetamide](/img/structure/B2483026.png)

![N-[(2-Fluoro-4-phenylphenyl)methyl]but-2-ynamide](/img/structure/B2483031.png)